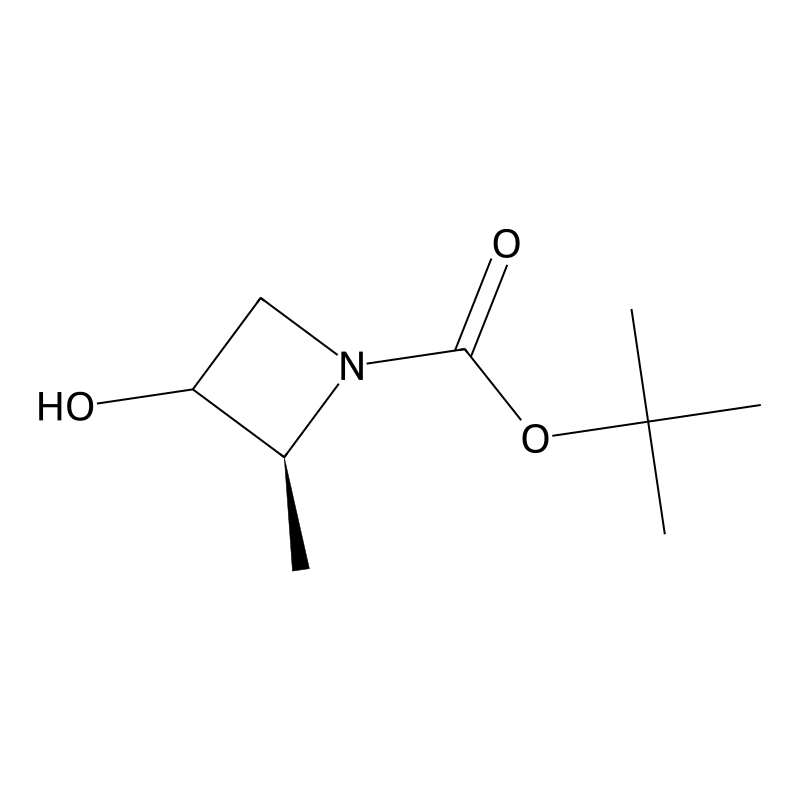

tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 187.236 g/mol. This compound features a tert-butyl group attached to a 2-methylazetidine structure, specifically at the 3-hydroxy position. It is recognized for its unique stereochemistry, denoted by the (2S) configuration, which plays a crucial role in its chemical behavior and biological activity. The compound is characterized by its density of approximately 1.1 g/cm³ and a boiling point of about 263 °C at 760 mmHg .

- Esterification: The hydroxyl group can react with acids to form esters.

- Nucleophilic substitutions: The azetidine nitrogen can act as a nucleophile in reactions with electrophiles.

- Oxidation: The hydroxyl group may be oxidized to form carbonyl compounds.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates that tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate exhibits notable biological activities. Compounds of this class have been studied for their potential as:

- Antimicrobial agents: Some derivatives show effectiveness against various bacterial strains.

- Anticancer properties: Certain azetidine derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective effects: Investigations suggest potential benefits in neurodegenerative disease models.

The specific mechanisms of action and efficacy of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate require further exploration through pharmacological studies.

Several synthetic pathways have been developed for the preparation of tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate:

- Azetidine Formation: Starting from readily available precursors, azetidine rings can be synthesized via cyclization reactions involving amino alcohols.

- Hydroxylation: The introduction of the hydroxyl group can be achieved through oxidation reactions or through enzymatic methods.

- Esterification: The final step often involves esterification of the resulting acid with tert-butanol to yield the desired ester.

These methods highlight the versatility in synthetic approaches to obtain this compound and its derivatives.

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate has several applications across different fields:

- Pharmaceuticals: Utilized as an intermediate in the synthesis of bioactive compounds.

- Agricultural chemicals: Potential use in developing agrochemicals due to its biological activity.

- Chemical research: Serves as a building block in organic synthesis for various chemical applications.

The ongoing research may expand its applications in other areas, particularly in medicinal chemistry.

Interaction studies involving tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate focus on its binding affinity with biological targets. Preliminary studies suggest interactions with:

- Enzymes: Potential inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.

- Receptors: Binding studies indicate possible interactions with neurotransmitter receptors, which could explain its neuroprotective effects.

Further detailed studies are required to elucidate these interactions comprehensively.

Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate shares structural similarities with several compounds, enhancing its uniqueness. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | Different stereochemistry at position 3 | |

| 3-Hydroxyproline | Contains a five-membered ring; simpler structure | |

| Tert-butyl glycine | Lacks azetidine structure; simpler amino acid derivative |

The unique stereochemistry and azetidine ring structure make tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate particularly interesting for further study compared to these similar compounds.